3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine
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Description
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine is a powerful and versatile reagent used in organic synthesis, as well as in scientific research. It is an organometallic compound composed of a nitrogen atom, three fluorine atoms, and three phenyl rings, with a formamide group attached to the nitrogen atom. The molecule is relatively stable and can be used to synthesize a variety of molecules.
Scientific Research Applications
Fluorinated Substituents in Antitubercular Drug Design
Fluorinated substituents, such as the trifluoromethyl group, are critical in antitubercular drug design due to their ability to modulate pharmacodynamic and pharmacokinetic behaviors of antitubercular agents. The inclusion of trifluoromethyl groups in antitubercular drugs has been shown to improve their potency and enhance their drug-likeness properties. This review emphasizes the strategic placement of trifluoromethyl substituents in drug molecules and discusses their effects on the physicochemical properties of these compounds, highlighting the importance of such groups in developing more effective antitubercular therapies (Thomas, 1969).
Ionic Liquids in Solvent Applications
Ionic liquids, particularly those containing trifluoromethyl groups, have shown significant potential in various solvent applications due to their unique solvent abilities. This review focuses on the phase behavior of imidazolium- and phosphonium-based ionic liquids with several aliphatic and aromatic solutes. The presence of trifluoromethyl groups in ionic liquids has been found to substantially affect their solubility properties, making these compounds highly useful in environmental and separation processes (Visak et al., 2014).
Copper(II) Complexes with Anti-inflammatory Drugs
Research on copper(II) complexes, including those with non-steroidal anti-inflammatory drugs (NSAIDs) and a trifluoromethyl component, has revealed their potential in medicinal chemistry. These complexes exhibit significant superoxide dismutase (SOD)-mimetic activity and DNA intercalating properties, contributing to their anticancer activities. The study explores the structural, spectroscopic, and biological activities of these complexes, demonstrating the multifunctional role of trifluoromethyl groups in enhancing the therapeutic potential of metal-based drugs (Šimunková et al., 2019).
Fluoroalkylation Reactions in Green Chemistry
The development of fluoroalkylation reactions, especially in aqueous media, signifies progress in green chemistry. This review outlines the advancements in incorporating fluorinated groups into molecules under environmentally friendly conditions. The emphasis on trifluoromethyl groups and their derivatives highlights the growing importance of these functionalities in designing sustainable chemical processes and materials (Song et al., 2018).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental fate and degradation of polyfluoroalkyl chemicals, which include trifluoromethylated compounds, have been a subject of concern. This review assesses the biodegradation pathways, stability, and environmental impact of these substances, providing insights into the mechanisms through which trifluoromethyl and related groups affect ecological and human health. The comprehensive analysis offers a foundation for future research aimed at mitigating the adverse effects of these persistent chemicals (Liu & Avendaño, 2013).
properties
IUPAC Name |
N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-2-1-3-7(4-6)13-5-16/h1-5H,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJCRRYRSAHCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C2(N=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565093 |
Source
|
Record name | N-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine | |
CAS RN |
79684-40-5 |
Source
|
Record name | N-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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